Cas no 1436121-89-9 ([4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone)
![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone structure](https://ja.kuujia.com/scimg/cas/1436121-89-9x500.png)
[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone 化学的及び物理的性質
名前と識別子
-
- N-(2-FLUOROPHENYL)-1-(2-FLUOROPYRIDINE-4-CARBONYL)PIPERIDIN-4-AMINE
- 1436121-89-9
- EN300-26591689
- [4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone
- Z1266817980
- AKOS016940965
-
- インチ: 1S/C17H17F2N3O/c18-14-3-1-2-4-15(14)21-13-6-9-22(10-7-13)17(23)12-5-8-20-16(19)11-12/h1-5,8,11,13,21H,6-7,9-10H2
- InChIKey: VMMOKNXJQODBGX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1NC1CCN(C(C2C=CN=C(C=2)F)=O)CC1
計算された属性
- せいみつぶんしりょう: 317.13396850g/mol
- どういたいしつりょう: 317.13396850g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591689-0.05g |
N-(2-fluorophenyl)-1-(2-fluoropyridine-4-carbonyl)piperidin-4-amine |
1436121-89-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanoneに関する追加情報
Introduction to [4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone (CAS No. 1436121-89-9)
[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1436121-89-9, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, featuring a combination of fluoroaniline and fluoropyridine moieties linked through a methanone bridge, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
The presence of fluorine atoms in both the aniline and pyridine rings introduces specific electronic and steric effects that can modulate the compound's reactivity and binding affinity. Fluorinated aromatic compounds are well-documented for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets, making them valuable in medicinal chemistry. The specific arrangement of these fluorine atoms in [4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone may contribute to its unique pharmacological profile.
Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The piperidine ring in this compound not only contributes to its structural complexity but also provides a scaffold for further chemical modifications. Piperidine derivatives are known for their role in various pharmacological applications, including central nervous system (CNS) drugs, antiviral agents, and anticancer therapies. The integration of [4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone into drug development pipelines could lead to the discovery of new treatments with improved efficacy and reduced side effects.
The synthesis of [4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The use of fluorinated precursors ensures the introduction of fluorine atoms at specific positions within the molecule, which is crucial for achieving the desired pharmacological properties. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently.
In vitro studies have begun to explore the potential biological activity of [4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone. Initial investigations suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For instance, its structure resembles known bioactive molecules that target pathways involved in cancer progression, inflammation, and neurological disorders. Further research is needed to elucidate its exact mechanism of action and to identify potential therapeutic applications.
The use of computational methods has also been instrumental in understanding the properties of [4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level, providing insights into its binding affinity and selectivity. These computational studies complement experimental approaches by offering a rapid and cost-effective way to screen potential drug candidates before moving into more extensive laboratory testing.
One of the key advantages of [4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone is its versatility as a chemical scaffold. By modifying specific regions of its structure, chemists can generate a library of derivatives with tailored pharmacological properties. This flexibility is particularly valuable in drug discovery, where optimizing a molecule's activity, selectivity, and pharmacokinetic profile is essential for successful therapeutic development.
The growing interest in fluorinated compounds underscores their importance in modern medicinal chemistry. The unique electronic properties of fluorine atoms can significantly influence a molecule's behavior, making them indispensable tools for designing novel drugs. [4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-ylmethanone) exemplifies how incorporating fluorine into complex molecular structures can yield compounds with promising therapeutic potential.
As research continues to uncover new applications for [4-(2-fluoroanilino)piperidin-1-ylyl)-(2-fluoropyridin)-4-ylmethane] (CAS No. 1436121-89-9), it is likely that this compound will play an increasingly important role in drug development efforts. Its unique structural features and potential biological activities make it a compelling candidate for further investigation. Collaborative efforts between synthetic chemists, biologists, and computational scientists will be crucial in realizing its full therapeutic potential.
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